(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a fluorophenyl group and a propylsulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the fluorophenyl and propylsulfonyl piperazine intermediates. The key steps include:
Formation of the Fluorophenyl Intermediate: This can be achieved through electrophilic aromatic substitution reactions, where a fluorine atom is introduced to a phenyl ring.
Synthesis of the Propylsulfonyl Piperazine: This involves the sulfonylation of piperazine with propylsulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the propylsulfonyl piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of (3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through π-π interactions, while the propylsulfonyl piperazine moiety can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone
- (3-Bromophenyl)[4-(propylsulfonyl)piperazino]methanone
- (3-Methylphenyl)[4-(propylsulfonyl)piperazino]methanone
Uniqueness
(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
(3-fluorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-2-10-21(19,20)17-8-6-16(7-9-17)14(18)12-4-3-5-13(15)11-12/h3-5,11H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZYQUKANCHEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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